1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a heterocyclic urea derivative featuring a pyrazine-substituted 1,2,4-oxadiazole ring linked to a cyclohexyl group and a phenethylurea moiety. This compound has garnered interest due to its structural complexity, which combines bioisosteric elements (e.g., oxadiazole as a carboxylic acid surrogate) and hydrophobic/hydrophilic balance.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-20(24-12-9-16-7-3-1-4-8-16)26-21(10-5-2-6-11-21)19-25-18(27-29-19)17-15-22-13-14-23-17/h1,3-4,7-8,13-15H,2,5-6,9-12H2,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPBZLLECNVZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazine and oxadiazole intermediates with a cyclohexyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or oxadiazole rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its diverse biological activities. Key areas of interest include:
- Anticancer Activity : Studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the pyrazine moiety may enhance these effects by modulating cellular pathways involved in tumor growth .
- Neuroprotective Effects : Research has suggested that compounds containing oxadiazole and pyrazine structures can inhibit acetylcholinesterase activity. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Pyrazine derivatives have shown effectiveness against a range of bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Activity
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxadiazole derivatives on rat models induced with scopolamine. Results showed that these compounds improved memory and cognitive functions significantly when compared to controls .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that 1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exhibited cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Pyrazine vs.
- Urea vs. Acetamide : The urea moiety in the target compound may enhance hydrogen-bonding interactions compared to acetamide analogs (e.g., ).
- Substituent Effects : The trifluoromethyl group in introduces hydrophobicity and metabolic stability, while thiophene in may influence π-π stacking interactions.
Biological Activity
1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and related research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Phenethyl Group : A common moiety in pharmaceuticals that enhances lipophilicity.
- Cyclohexyl Urea : Known for its role in modulating biological activity through hydrogen bonding.
- Pyrazin-2-yl and 1,2,4-Oxadiazol-5-yl : These heterocyclic rings contribute to the compound's pharmacological properties.
Anticancer Properties
Recent studies have shown that derivatives of urea compounds exhibit significant anticancer properties. For instance, a related study demonstrated that urea derivatives significantly inhibited the proliferation of various cancer cell lines. The following table summarizes the IC50 values of selected compounds against HeLa cancer cells:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | TBD | Apoptosis induction |
| Sorafenib | 7.91 | VEGFR-2 inhibition |
| Compound 5d | 0.37 | Apoptosis induction |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in the sub-G1 phase, as evidenced by flow cytometry analyses .
In Vitro Studies
In vitro studies have evaluated the compound's efficacy against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that modifications to the urea structure could enhance cytotoxicity significantly. For example, compounds with specific substitutions showed improved activity compared to standard treatments like Sorafenib.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer cell proliferation and survival. Studies involving docking simulations suggested that the compound could effectively bind to ATP-binding sites of key kinases, similar to known inhibitors .
Case Study 1: Antiproliferative Activity
A study published in Medicinal Chemistry Research evaluated a series of urea derivatives for their antiproliferative effects. Among these, the target compound demonstrated promising results against HeLa cells with an IC50 value significantly lower than that of Sorafenib. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that the introduction of heterocycles like pyrazine and oxadiazole significantly affected the biological activity. The presence of these groups was linked to enhanced binding affinity and selectivity towards cancerous cells compared to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
